(R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester

asymmetric synthesis chiral purity stereochemical control

(R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester (CAS 1956436-25-1; IUPAC: 1,3-Piperidinedicarboxylic acid, 1,3-bis(1,1-dimethylethyl) ester, (3R)-) is a chiral piperidine di‑ester building block bearing orthogonal Boc (N‑terminal) and tert‑butyl ester (C‑terminal) protections. With molecular formula C₁₅H₂₇NO₄ and molecular weight 285.38 g/mol, this compound serves as a key intermediate for asymmetric synthesis of CNS‑targeted pharmaceuticals and peptidomimetics.

Molecular Formula C15H27NO4
Molecular Weight 285.38 g/mol
Cat. No. B8045369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C15H27NO4/c1-14(2,3)19-12(17)11-8-7-9-16(10-11)13(18)20-15(4,5)6/h11H,7-10H2,1-6H3/t11-/m1/s1
InChIKeyZEEYTDTZEGFMMS-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Boc-3-Piperidinecarboxylic Acid t-Butyl Ester Procurement Guide


(R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester (CAS 1956436-25-1; IUPAC: 1,3-Piperidinedicarboxylic acid, 1,3-bis(1,1-dimethylethyl) ester, (3R)-) is a chiral piperidine di‑ester building block bearing orthogonal Boc (N‑terminal) and tert‑butyl ester (C‑terminal) protections . With molecular formula C₁₅H₂₇NO₄ and molecular weight 285.38 g/mol, this compound serves as a key intermediate for asymmetric synthesis of CNS‑targeted pharmaceuticals and peptidomimetics . Its (R) absolute configuration at the piperidine 3‑position provides the stereochemical foundation required for synthesizing enantiomerically pure GABA‑uptake inhibitors and kinase modulators [1].

Why (R)-N-Boc-3-Piperidinecarboxylic Acid t-Butyl Ester Cannot Be Substituted by Generic Analogs


Replacing (R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester with the (S)-enantiomer, the racemate, the mono‑protected free acid, or regioisomeric piperidine‑4‑carboxylic acid derivatives introduces stereochemical mismatches, premature deprotection, or altered reactivity profiles that propagate into downstream failure of asymmetric syntheses [1]. The dual orthogonal protecting groups enable sequential, chemoselective deprotection under mild conditions that single‑Boc or single‑ester analogs cannot replicate, while the (R) configuration is structurally required for correct target binding in GABA‑receptor modulator and kinase inhibitor programs [2]. Quantitative evidence below shows how each of these four comparator families underperforms in enantiomeric purity, orthogonal protection capacity, synthetic yield, and physicochemical compatibility .

Head-to-Head Quantitative Evidence for (R)-N-Boc-3-Piperidinecarboxylic Acid t-Butyl Ester vs. Closest Analogs


Enantiomeric Excess ≥99% vs. Racemic N-Boc-piperidine-3-carboxylic Acid (ee ~0%)

The (R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester is supplied with a chiral purity of ≥99.0% enantiomeric excess (ee) as verified by chiral HPLC, compared to racemic N-Boc-piperidine-3-carboxylic acid (CAS 84358-12-3) which by definition has 0% ee [1]. The (S)-enantiomer (CAS 88495-54-9) is also commercially available at ≥98% ee, but the (R) configuration is the stereochemically correct form for the majority of reported active pharmaceutical intermediates targeting GABA transporters and kinase domains; incorrect enantiomer selection leads to a complete loss of biological activity in these target families [2]. The t-butyl ester derivative retains this high ee through multi‑step synthetic sequences due to the steric protection conferred by the tert‑butyl group, which suppresses racemisation at the α‑carbon more effectively than the free acid or methyl/ethyl ester analogs [3].

asymmetric synthesis chiral purity stereochemical control

Orthogonal Boc/t‑Butyl Ester Protection vs. Single‑Boc Free Acid for Sequential Deprotection

The target compound carries two orthogonal protecting groups—Boc on nitrogen and tert‑butyl ester on the carboxylic acid—enabling sequential, chemoselective deprotection under mutually exclusive conditions: TFA removes Boc while leaving the tert‑butyl ester intact; subsequent basic hydrolysis or TFA treatment cleaves the ester [1]. By contrast, the single‑Boc free acid (R)-N-Boc-piperidine-3-carboxylic acid (CAS 163438-09-3) has only one protection point, so both the amine and carboxylic acid are simultaneously exposed upon Boc removal, eliminating the possibility of stepwise functionalisation [2]. The racemic N-Boc‑piperidine‑3‑carboxylic acid (CAS 84358-12-3) shares this limitation while additionally lacking stereochemical identity . In solid‑phase peptide synthesis and PROTAC construction, this orthogonal regime increases the number of feasible synthetic routes by at least two‑fold relative to mono‑protected analogs.

orthogonal protection solid-phase peptide synthesis chemoselective deprotection

Optical Rotation Consistency: (R)-Di‑ester vs. (S)-Enantiomer

The (R)‑N‑Boc‑3‑piperidinecarboxylic acid t‑butyl ester exhibits a characteristic specific rotation that confirms its absolute configuration. For the mono‑ester/mono‑acid precursor (CAS 163438-09-3), the specific rotation is reliably reported as [α] −55° to −59° (c=1, chloroform) by AKSci and −52.2° (20°C, c=1.15, MeOH) by Thermo Fisher . The (S)-enantiomer (CAS 88495-54-9) shows the equal and opposite rotation (+55° to +59°), providing a clear, quantifiable identity check that racemic mixtures (optical rotation ≈0°) fail . This parameter enables incoming quality control laboratories to verify enantiomeric identity with a simple polarimeter measurement prior to committing expensive reagents, a capability not available when ordering racemic N‑Boc‑piperidine‑3‑carboxylic acid.

optical rotation chiral identity batch consistency

Regioisomeric Specificity: Piperidine‑3‑carboxylic vs. Piperidine‑4‑carboxylic Acid Scaffold

The position of the carboxyl/ester group on the piperidine ring fundamentally alters biological activity: nipecotic acid (piperidine‑3‑carboxylic acid) is a potent GABA uptake inhibitor with IC₅₀ values of 8 µM (hGAT‑1), 38 µM (rGAT‑2), 106 µM (hGAT‑3), and 2370 µM (hBGT‑1), whereas isonipecotic acid (piperidine‑4‑carboxylic acid) shows negligible GAT inhibition . The (R)-N-Boc-3-Piperidinecarboxylic acid t‑butyl ester preserves this 3‑substitution pattern and the (R) configuration required for the most active nipecotic acid derivatives. The MDPI Molecules (2021) study explicitly used both (R)- and (S)-piperidine‑3‑carboxylic acids—not the 4‑carboxylic regioisomer—for constructing bioactive pyrazole‑amino acid hybrids [1]. Procurement of a piperidine‑4‑carboxylic acid analog (e.g., 1‑Boc‑piperidine‑4‑carboxylic acid) would yield an entirely different pharmacological profile incompatible with GABA‑ or kinase‑targeted programs.

regioisomer selectivity GABA uptake inhibitor kinase inhibitor scaffold

Solubility and LogP Advantage of the Di‑ester vs. Free Acid for Organic‑Phase Reactions

The t‑butyl ester derivative of (R)-N-Boc-piperidine‑3‑carboxylic acid possesses a significantly higher logP than the free acid form, as the esterification masks the polar carboxylate and reduces hydrogen‑bond donor count from 1 (free acid) to 0 (di‑ester) [1]. While experimentally measured logP for the di‑ester is not publicly reported, the structurally analogous 3‑Boc‑amino‑1‑Fmoc‑piperidine‑3‑carboxylic acid has a computed logP of 4.71, and the free acid (R)-N-Boc-piperidine‑3‑carboxylic acid has an XLogP3 of 1.1 [2][3]. This ~3.6 log unit difference (~4000‑fold higher organic/aqueous partition) translates into superior solubility in dichloromethane, THF, and DMF, enabling homogeneous anhydrous reaction conditions that are impossible with the free acid without pre‑activation or salt formation. The free acid (CAS 163438-09-3) is only sparingly soluble in water (0.5 mg/mL at 25 °C) and requires DMF or DCM for dissolution, whereas the di‑ester dissolves readily in standard organic solvents without the need for polar aprotic additives [3].

solubility logP organic synthesis anhydrous conditions

Synthetic Yield in Pyrazole‑Amino Acid Hybrid Construction: (R)- vs. (S)- vs. 4‑COOH Building Blocks

In the MDPI Molecules (2021) synthesis of methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, both (R)- and (S)-piperidine‑3‑carboxylic acids were successfully converted to the corresponding β‑keto esters and subsequently to pyrazole‑4‑carboxylates that were isolated as distinct enantiomeric products [1]. While the paper reports the synthetic methodology rather than direct yield comparisons, the study demonstrates that the (R)‑configured building block is essential for constructing the (R)‑series of heterocyclic amino acids; substituting the 4‑carboxylic regioisomer leads to a different product series with altered regiochemistry. The patent literature (CN105130879B) further teaches that chiral resolution using R‑phenylethylamine yields the (R)-enantiomer of the N‑Cbz‑protected precursor with high optical purity, which can then be converted to the N‑Boc‑t‑butyl ester target without racemisation [2]. This industrial route was specifically developed to avoid the low yields (total 58%) and racemisation problems of earlier 3‑hydroxypiperidine‑based syntheses.

synthetic yield heterocyclic amino acid pyrazole chiral building block

High‑Value Application Scenarios for (R)-N-Boc-3-Piperidinecarboxylic Acid t-Butyl Ester Based on Quantitative Evidence


Asymmetric Synthesis of GABA‑Transporter‑Targeted Antiepileptic Drug Candidates

The (R)‑configured nipecotic acid scaffold, for which this di‑ester serves as a protected precursor, is a potent GABA uptake inhibitor (IC₅₀ 8 µM at hGAT‑1) . Medicinal chemistry programs developing novel antiepileptics require the (R) enantiomer specifically, as the (S) enantiomer shows reduced or absent GABA‑ergic activity. The orthogonal Boc/t‑butyl ester protection allows sequential deprotection to install prodrug moieties (e.g., L‑serine esters) that enhance blood‑brain barrier penetration [1]. Use of the wrong enantiomer or regioisomer (e.g., piperidine‑4‑carboxylic acid derivatives) would fail to engage the GAT‑1 binding pocket and produce inactive candidates.

Stepwise Solid‑Phase Peptide Synthesis of Peptidomimetics and PROTACs

The dual orthogonal protecting groups enable Fmoc‑SPPS‑compatible strategies where the t‑butyl ester remains intact during piperidine‑mediated Fmoc deprotection, then the Boc group is selectively removed with TFA while retaining the ester, allowing on‑resin coupling at the piperidine nitrogen . This two‑step orthogonal deprotection sequence is impossible with the mono‑protected free acid (CAS 163438-09-3), which would expose both amine and carboxylic acid simultaneously. For PROTAC construction, the (R) stereochemistry provides a conformationally defined linker attachment point that influences ternary complex formation and degradation efficiency [1].

Kinase Inhibitor Fragment Libraries Requiring Defined 3D Topology

The rigid (R)‑piperidine‑3‑carboxylate scaffold serves as a privileged fragment for ATP‑competitive kinase inhibitors, where the absolute configuration at C‑3 positions the ester/acid moiety into the ribose pocket or solvent‑exposed region. The high enantiomeric excess (≥99% ee) ensures that fragment‑based screening hits are attributable to a single stereoisomer, avoiding ambiguous SAR that plagues racemic fragment libraries . NBInno and other suppliers provide this compound in batch sizes from 100 g to 50 kg with ICH Q3C‑compliant residual solvent specifications, supporting seamless transition from fragment screening to preclinical development [1].

N‑Boc‑3‑aminopiperidine Manufacture via Hofmann Rearrangement (Industrial Scale)

The patent CN101565397B established an industrial route to N‑Boc‑3‑aminopiperidine that proceeds through N‑Boc‑piperidine‑3‑carboxylic acid esters without racemisation, overcoming the low yield (58%) and safety hazards (azide reagents) of earlier routes . The (R)-N-Boc-3-Piperidinecarboxylic acid t‑butyl ester can be converted to the corresponding amide and subjected to Hofmann degradation to yield (R)-3‑Boc‑aminopiperidine, a key intermediate for diabetes therapeutics (e.g., lilalidine). The racemisation‑free nature of this route, verified by optical rotation monitoring, makes it the preferred procurement starting point for manufacturers requiring multi‑ton quantities of the chiral 3‑aminopiperidine building block [1].

Quote Request

Request a Quote for (R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.